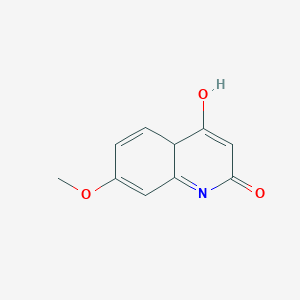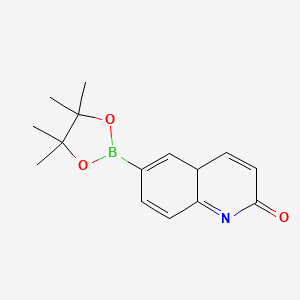
N-(Chloro-phenyl-methylene)-benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Chloro-phenyl-methylene)-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with a chloro-phenyl-methylene substituent. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Chloro-phenyl-methylene)-benzenesulfonamide can be synthesized through a series of chemical reactions. One common method involves the reaction of benzenesulfonamide with chloro-phenyl-methylene chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(Chloro-phenyl-methylene)-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(Chloro-phenyl-methylene)-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(Chloro-phenyl-methylene)-benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(Bromo-phenyl-methylene)-benzenesulfonamide
- N-(Iodo-phenyl-methylene)-benzenesulfonamide
- N-(Fluoro-phenyl-methylene)-benzenesulfonamide
Uniqueness
N-(Chloro-phenyl-methylene)-benzenesulfonamide is unique due to its specific chloro substituent, which imparts distinct chemical and biological properties. The chloro group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H10ClNO2S |
|---|---|
Molecular Weight |
279.74 g/mol |
IUPAC Name |
(Z)-N-(benzenesulfonyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H10ClNO2S/c14-13(11-7-3-1-4-8-11)15-18(16,17)12-9-5-2-6-10-12/h1-10H/b15-13- |
InChI Key |
FMGSGATZZHTVKD-SQFISAMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione](/img/structure/B15134667.png)



![6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15134689.png)



![[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-](/img/structure/B15134707.png)
![ethyl 4-hydroxy-6-oxo-3aH-thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15134716.png)

![9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B15134735.png)


